8-Bromo-ATP

描述

Structure

3D Structure

属性

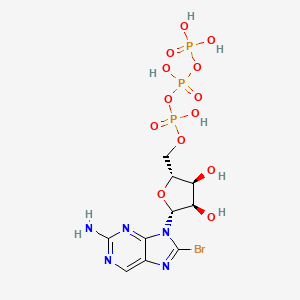

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZIRTYVMLUIKK-UAKXSSHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN5O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178194 |

Source

|

| Record name | 8-Bromoadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-97-7 |

Source

|

| Record name | 8-Bromoadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-ATP

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a halogenated analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling and enzyme kinetics. By virtue of its structural modification at the 8-position of the adenine ring, this compound exhibits distinct pharmacological and biochemical properties compared to its endogenous counterpart. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with key protein targets, the signaling pathways it modulates, and its application in experimental settings. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate its use in research.

Core Molecular Interactions of this compound

As an ATP analog, this compound primarily interacts with proteins that recognize and bind ATP. Its mechanism of action is multifaceted, acting as an agonist at several purinergic receptors and as a modulator of various ATP-hydrolyzing enzymes (ATPases).

Interaction with Purinergic P2 Receptors

Purinergic P2 receptors are a family of cell surface receptors that are activated by extracellular nucleotides, playing crucial roles in a myriad of physiological processes. These receptors are broadly divided into two families: P2X, which are ligand-gated ion channels, and P2Y, which are G protein-coupled receptors (GPCRs). This compound has been shown to activate members of both families.

-

P2X Receptors: this compound is recognized as a general agonist for P2X receptors.[1] Activation of these receptors by an agonist leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] This depolarization and increase in intracellular calcium can trigger a wide range of cellular responses, including neurotransmission, muscle contraction, and inflammatory cytokine release. While this compound is established as a P2X receptor agonist, detailed quantitative data on its potency and selectivity across the seven P2X subtypes (P2X1-P2X7) are not extensively documented in publicly available literature.

-

P2Y Receptors: this compound is a known agonist at the P2Y₂ receptor subtype.[3] P2Y receptors are classic seven-transmembrane GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The P2Y₂ receptor, in particular, is coupled to the Gq/11 family of G proteins.

Interaction with ATPases

This compound also serves as a substrate and modulator for various ATPases. Its interaction is notably distinct from ATP, providing insights into the structural requirements for both substrate binding and the subsequent mechanical work performed by these enzymes.

-

Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA): Metal-free this compound binds with high affinity to the catalytic site of the phosphorylated form of the sarcoplasmic reticulum Ca²⁺-ATPase. This binding accelerates the dephosphorylation of the enzyme, enhancing its turnover rate by 2- to 3-fold when added in the absence of divalent cations.[1]

-

Myosin ATPase: this compound is hydrolyzed by myosin in the presence of Mg²⁺. However, a key distinction from ATP is that its hydrolysis does not lead to the functional consequences of actomyosin contraction, such as superprecipitation of actomyosin or myofibrillar contraction.[4] This suggests that while the molecule can be accommodated and processed at the catalytic site, the conformational changes it induces are insufficient to drive the full mechanical cycle of the motor protein. The Michaelis constant (Km) for the hydrolysis of 8-substituted ATP analogs by heavy meromyosin is significantly larger than their dissociation constant (Kfl), indicating that the binding affinity is greater than what would be predicted from the hydrolysis rate alone.[4]

Signaling Pathways Modulated by this compound

The activation of purinergic receptors by this compound initiates well-defined downstream signaling cascades.

P2Y₂ Receptor-Mediated Signaling

As an agonist of the Gq-coupled P2Y₂ receptor, this compound activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺, in concert with DAG, activates various isoforms of protein kinase C (PKC), leading to the phosphorylation of numerous downstream targets and a cellular response.

References

An In-depth Technical Guide to 8-Bromo-ATP: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine-5'-triphosphate (8-Bromo-ATP) is a pivotal synthetic analog of adenosine-5'-triphosphate (ATP) that has become an indispensable tool in the study of purinergic signaling and enzyme kinetics. Its discovery and synthesis have enabled significant advancements in understanding the function of P2 receptors and various ATP-dependent enzymes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in cellular signaling pathways.

Discovery and Significance

This compound was developed as a chemically modified analog of ATP to investigate the structure-activity relationships of purinergic receptors, particularly the P2X receptor family. The introduction of a bromine atom at the 8-position of the adenine ring sterically favors the syn-conformation of the glycosidic bond, unlike the natural anti-conformation of ATP. This distinct conformational preference has made this compound a valuable probe for characterizing the nucleotide-binding sites of various proteins.

Initial studies in the late 1980s, notably by Howson and colleagues, established this compound as a potent agonist at P2X receptors, particularly in smooth muscle preparations like the guinea pig bladder.[1][2] Its resistance to degradation by ectonucleotidases compared to ATP further enhances its utility in experimental systems. Beyond its role as a P2 receptor agonist, this compound has been instrumental in elucidating the mechanisms of various ATPases and kinases.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination of adenosine, followed by phosphorylation to yield the triphosphate. The seminal work by Howson et al. in 1988 provides a foundational method for its preparation.[1][2]

Experimental Protocol: Synthesis of 8-Bromoadenosine-5'-triphosphate

This protocol is based on established synthetic routes for nucleotide analogs.

Step 1: Bromination of Adenosine

-

Suspend adenosine in a suitable solvent, such as a mixture of dioxane and water.

-

Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting 8-bromoadenosine by recrystallization or column chromatography.

Step 2: Phosphorylation to 8-Bromoadenosine-5'-monophosphate (8-Bromo-AMP)

-

Dissolve 8-bromoadenosine in a suitable solvent like triethyl phosphate.

-

Cool the solution in an ice bath and add phosphorus oxychloride (POCl3) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto ice and neutralize with a base (e.g., NaOH or LiOH) to the desired pH.

-

Purify the 8-Bromo-AMP using ion-exchange chromatography.

Step 3: Conversion to 8-Bromoadenosine-5'-triphosphate (this compound)

-

Activate the 8-Bromo-AMP, for example, by converting it to the morpholidate derivative using dicyclohexylcarbodiimide (DCC) and morpholine.

-

In a separate flask, prepare a solution of pyrophosphate in an appropriate solvent.

-

Add the activated 8-Bromo-AMP derivative to the pyrophosphate solution and allow the reaction to proceed for several days at room temperature.

-

Monitor the formation of this compound by HPLC.

-

Purify the final product using ion-exchange chromatography, followed by desalting to obtain the desired salt form (e.g., sodium or triethylammonium salt).

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily as an agonist at purinergic receptors and as a modulator of various enzymes.

Purinergic Receptor Activity

This compound is a known agonist for several P2X and P2Y receptor subtypes. Its potency and efficacy can vary depending on the receptor subtype and the species.

| Receptor Subtype | Species | Activity | Potency (EC50/IC50/Ki) | Reference |

| P2X Receptors | General | Agonist | - | [1][2] |

| P2Y2 Receptor | Human | Agonist | EC50 = 23.0 µM | [3] |

| Multiple Myeloma Cells | Human | Cytotoxic | IC50 = 23.1 µM | [1] |

Enzyme Modulation

This compound has been utilized to study the kinetics of various ATP-dependent enzymes.

| Enzyme | Effect | Quantitative Data | Reference |

| Sarcoplasmic Reticulum Ca2+-ATPase | Accelerates dephosphorylation | High affinity binding | [2] |

Experimental Protocols in Detail

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as multiple myeloma.[1]

Materials:

-

Human multiple myeloma cell line (e.g., MM.1S)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the cells for the desired treatment period (e.g., 5 days).[1]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay Workflow

Caption: Workflow for a typical MTT-based cytotoxicity assay.

In Vitro Kinase Assay using Radiolabeled ATP

This protocol provides a general framework for assessing the effect of this compound on the activity of a specific kinase.

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

This compound

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

In separate tubes, add varying concentrations of this compound to investigate its inhibitory or competitive effects. Include a control reaction without this compound.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to each tube.

-

Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of incorporated 32P in the substrate using a scintillation counter.

-

Determine the effect of this compound on the kinase activity and calculate the Ki value if it acts as an inhibitor.

Caption: Simplified P2X receptor signaling pathway activated by this compound.

The increase in intracellular calcium concentration is a key event that triggers various downstream signaling pathways, including the activation of calcium-dependent kinases and phosphatases, leading to diverse cellular responses such as smooth muscle contraction, neurotransmitter release, and in some cases, apoptosis. [4][5][6]

Conclusion

This compound remains a cornerstone in the field of purinergic signaling research and enzymology. Its unique conformational properties and biological activity have provided invaluable insights into the function of P2 receptors and ATP-dependent enzymes. The synthetic and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this powerful molecular tool in their investigations. Further exploration of the interactions of this compound with a wider range of biological targets will undoubtedly continue to expand our understanding of cellular signaling and disease pathogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic and functional evidence for a P2X7 receptor signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromo-ATP chemical properties and structure

An In-depth Technical Guide to 8-Bromo-ATP: Chemical Properties, Structure, and Experimental Applications

Introduction

8-Bromoadenosine 5'-triphosphate (this compound) is a halogenated analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in biochemical and pharmacological research. By substituting a hydrogen atom with a bromine atom at the 8th position of the adenine moiety, its chemical and biological properties are significantly altered compared to the endogenous nucleotide, ATP. This modification forces the glycosidic bond into a syn conformation, influencing its interaction with various proteins.[1] this compound is widely utilized as a potent agonist for purinergic P2X receptors and also shows activity at certain P2Y receptors.[1][2] Furthermore, it has demonstrated cytotoxic effects on cancer cells and serves as a substrate for various enzymes, enabling detailed investigation of ATP-dependent processes.[][4]

This guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid or a clear aqueous solution.[5] The salt form is noted to have enhanced water solubility and stability compared to the free acid form.[6] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[5][7] Short-term exposure to ambient temperatures for up to one week is possible.[1][5]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [] |

| Synonyms | 8-Br-ATP, 8-Bromoadenosine 5'-triphosphate | [8][7] |

| Molecular Formula | C₁₀H₁₅BrN₅O₁₃P₃ (free acid) | [][4][5] |

| Molecular Weight | 586.08 g/mol (free acid) | [5] |

| Exact Mass | 584.91 g/mol (free acid) | [1][5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥ 95% (HPLC) | [][5][7] |

| CAS Number | 23567-97-7 |[8][4] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Solubility | Soluble | Water | [7] |

| λmax | 264 nm | Tris-HCl, pH 7.5 | [1][5][7] |

| Molar Absorptivity (ε) | 17.0 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 |[1][5] |

Table 3: Storage and Stability

| Property | Condition | Duration | Source(s) |

|---|---|---|---|

| Storage Temperature | -20°C | ≥ 4 years | [4][5][7] |

| Shipping Condition | Wet or Blue Ice / Gel Packs | N/A | [4][5][7] |

| Short-term Stability | Ambient Temperature | Up to 1 week |[1][5] |

Structure and Conformation

The structure of this compound is analogous to ATP, with the critical modification being the substitution of a bromine atom at the C8 position of the purine ring. This substitution has a profound steric effect, forcing the adenosine nucleoside into a syn conformation around the glycosidic bond. This contrasts with the natural anti conformation typically preferred by ATP. This fixed conformation is key to its altered biological activity, as the spatial orientation of the base relative to the ribose-triphosphate chain dictates its binding affinity and efficacy at various nucleotide-binding sites on enzymes and receptors.

Biological Activity and Signaling Pathways

This compound is a versatile pharmacological tool primarily known for its agonistic activity at purinergic receptors.

P2X Receptor Agonism

This compound is a well-established agonist of P2X purinergic receptors, which are ligand-gated ion channels that open in response to extracellular ATP.[8][2][9] P2X receptor activation leads to the rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and initiating various cellular responses.[10] For example, this compound induces contraction of isolated guinea pig bladder strips, a response mediated by P2X receptors, with a potency approximately 0.19 times that of ATP.[7]

P2Y Receptor Agonism

In addition to P2X receptors, this compound also acts as an agonist at certain G protein-coupled P2Y receptors, specifically showing activity at the P2Y2 receptor.[1][11] P2Y receptors couple to various G proteins (primarily Gq/11 or Gi) to modulate intracellular signaling cascades, such as the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium.[11][12]

Enzyme Interactions and Cytotoxicity

This compound interacts with a range of ATP-dependent enzymes. It has been used to study the substrate specificity of yeast poly(A) polymerase and its binding to Ca²⁺-ATPase.[5][7] Notably, this compound exhibits cytotoxic effects against multiple myeloma cells, with a reported IC₅₀ value of 23.1 μM.[8][4][7] This anti-cancer activity has been explored using cationic phospholiposomes as efficient delivery vehicles.[7]

Experimental Protocols

Detailed methodologies for experiments are crucial for reproducibility. Below are protocols derived from published literature where this compound was a key reagent.

Cytotoxicity Assay in Multiple Myeloma Cells

This protocol is based on studies demonstrating the cytotoxic effects of this compound.[8][7]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on multiple myeloma cell lines.

-

Cell Culture: Multiple myeloma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).

-

Treat cells with a serial dilution of this compound (e.g., concentrations ranging from 10 μM to 50 μM).[8] Include untreated cells as a negative control.

-

Incubate the plates for a specified duration (e.g., 5 days).[8]

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay for ATP content (e.g., CellTiter-Glo®).

-

Calculate the percentage of cell viability relative to the untreated control for each concentration.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vitro Osteoblastic Differentiation and Angiogenesis Assay

This protocol is adapted from a study investigating the effects of this compound's cyclic monophosphate analog (8-Bromo-cAMP) on osteoblast-like cells, which provides a detailed framework for cell-based assays.[13] The principles can be applied to study the effects of this compound on similar cellular processes.

-

Objective: To evaluate the effect of a short-term this compound treatment on osteoblastic differentiation and the induction of angiogenic factors.

-

Cell Lines: MC3T3-E1 osteoblast-like cells and Human Umbilical Vein Endothelial Cells (HUVECs).[13]

-

Methodology:

-

Part A: Treatment and Conditioned Media Preparation

-

Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and antibiotics.

-

Treat cells with this compound (e.g., 100 μM) for 24 hours.

-

After 24 hours, replace the treatment medium with fresh, serum-free medium and incubate for another 24 hours to collect the "conditioned medium," which will contain secreted factors like VEGF.

-

-

Part B: Angiogenesis Assays (using HUVECs)

-

Migration Assay: Use a Boyden chamber or similar transwell system. Place HUVECs in the upper chamber and the conditioned medium from Part A in the lower chamber. Incubate for several hours and quantify the number of cells that have migrated through the porous membrane.

-

Tube Formation Assay: Coat a 96-well plate with Matrigel. Seed HUVECs onto the gel and treat them with the conditioned medium. Incubate for 6-18 hours and examine the formation of capillary-like tube structures using microscopy.

-

-

Part C: Osteoblastic Differentiation Assay (using MC3T3-E1 cells)

-

Alkaline Phosphatase (ALP) Activity: Treat MC3T3-E1 cells with this compound for 24 hours as in Part A. Replace with fresh growth medium and culture for 7 days.

-

Lyse the cells and measure ALP activity using a colorimetric substrate assay (e.g., using p-nitrophenyl phosphate).[13]

-

Normalize ALP activity to the total cellular DNA content, measured using a fluorescent dye like PicoGreen.[13]

-

-

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. This compound | TargetMol [targetmol.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound, Adenosines labeled with Halogen atoms (F, Cl, Br, I) - Jena Bioscience [jenabioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound(Synonyms: 8-Bromoadenosine 5′-triphosphate; 8-Br-ATP) | whatman (沃特曼) [fluoroprobe.com]

- 10. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of 8-Bromo-ATP

For Researchers, Scientists, and Drug Development Professionals

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a halogenated analog of adenosine triphosphate (ATP) that has become an invaluable tool in biomedical research.[] Its unique structural and chemical properties, particularly the bromine substitution at the 8th position of the adenine ring, confer specific conformational preferences and reactivities that distinguish it from endogenous ATP. This guide provides a comprehensive overview of its primary research applications, experimental methodologies, and the signaling pathways it modulates.

Core Applications of this compound

The utility of this compound in research stems from its ability to act as a stable and specific probe for ATP-binding sites. Its primary applications can be categorized into three main areas:

-

Purinergic Receptor Agonism: this compound is widely used as an agonist for P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP.[][2][3][4][5][6] It shows a preference for certain P2X and P2Y receptor subtypes, making it a valuable tool for dissecting their physiological roles in processes like neurotransmission, inflammation, and vascular function.[4][7]

-

Enzyme Mechanism Studies: As an ATP analog, this compound serves as a substrate or modulator for various ATP-dependent enzymes, including kinases, ATPases, and polymerases.[][8] Its modified structure can help elucidate enzyme kinetics, active site conformation, and the mechanism of phosphoryl transfer.[8] For instance, it has been shown to enhance the dephosphorylation rate of sarcoplasmic reticulum Ca2+-ATPase.[2][9]

-

Anticancer Research: Research has demonstrated the cytotoxic effects of this compound, particularly against multiple myeloma cells.[2][3][10] This has opened avenues for its investigation as a potential therapeutic agent and as a tool to understand ATP-related signaling pathways in cancer cell proliferation and apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the biological activity of this compound.

| Parameter | Value | Context/Cell Line | Reference |

| IC₅₀ | 23.1 μM | Cytotoxicity in Multiple Myeloma cells (MM 1.s) | [2][3][10] |

| Effective Concentration | 10-50 μM | Induction of cytotoxicity in Multiple Myeloma cells over 5 days | [2][9] |

| Relative Potency | 0.19-fold that of ATP | Contraction of isolated guinea pig bladder strips | [10] |

| Enzyme Modulation | 2-3 fold enhancement | Rate of dephosphorylation of native ATPase | [2][9] |

| Spectroscopic λₘₐₓ | 264 nm | In Tris-HCl buffer, pH 7.5 | [7] |

| Molar Extinction (ε) | 17.0 L mmol⁻¹ cm⁻¹ | In Tris-HCl buffer, pH 7.5 | [7] |

Key Experimental Protocols

Detailed methodologies for experiments utilizing this compound are crucial for reproducibility and further discovery. Below are protocols for key applications.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines, such as multiple myeloma.[2][9]

Objective: To determine the IC₅₀ value of this compound.

Materials:

-

Target cell line (e.g., MM 1.s multiple myeloma cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired period (e.g., 5 days).[2][9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents activated by this compound binding to P2X receptors.[11][12][13]

Objective: To characterize the electrophysiological response of cells expressing P2X receptors to this compound.

Materials:

-

Cells expressing the P2X receptor of interest (e.g., HEK293 cells or primary neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)[12]

-

Borosilicate glass capillaries for pulling pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal pipette solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 11 EGTA (pH 7.2)[14]

-

This compound solution at various concentrations

Methodology:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate cells on coverslips and place them in a recording chamber on the microscope stage, continuously perfused with the external solution.

-

Seal Formation: Approach a target cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration which allows electrical access to the entire cell.[11]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply this compound to the cell using a rapid perfusion system.

-

Data Recording: Record the resulting inward currents, which represent the flow of ions through the activated P2X receptor channels.

-

Analysis: Analyze the current amplitude, activation, and deactivation kinetics to characterize the receptor's response to this compound.

Kinase Activity Assay (Luminescence-Based)

This assay measures how this compound is utilized by a protein kinase by quantifying the amount of ATP remaining after the reaction.[15][16]

Objective: To determine if this compound can act as a substrate for a specific protein kinase.

Materials:

-

Purified protein kinase

-

Specific peptide or protein substrate for the kinase

-

Kinase reaction buffer (containing MgCl₂)

-

This compound and standard ATP solutions

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Methodology:

-

Reaction Setup: In a well of a microplate, combine the kinase reaction buffer, the purified kinase, and its specific substrate.

-

Initiate Reaction: Add either ATP (as a positive control) or this compound to initiate the kinase reaction. Use a concentration near the Kₘ for ATP if known.[17] Include a "no-kinase" control well to measure the initial amount of nucleotide.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

-

ATP Detection: Add the ATP detection reagent to each well. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.[15]

-

Luminescence Measurement: After a brief incubation (5-10 minutes), measure the luminescence using a luminometer.

-

Analysis: The amount of light produced is proportional to the amount of ATP remaining. A decrease in luminescence compared to the "no-kinase" control indicates that the nucleotide was consumed by the kinase. Compare the consumption of this compound to that of standard ATP to assess its substrate efficacy.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involving this compound.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Celgene Patient Support [celgenepatientsupport.com]

- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. [Chromatographic investigation of the substrate properties of this compound in the nucleoside diphosphate kinase reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]

- 13. Patch Clamp Protocol [labome.com]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. promega.com.br [promega.com.br]

- 17. researchgate.net [researchgate.net]

8-Bromo-ATP as a P2X Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that serves as an agonist for P2X receptors, a family of ligand-gated ion channels. P2X receptors are trimetric channels that, upon binding to extracellular ATP, open to allow the influx of cations such as Na⁺ and Ca²⁺, leading to cell membrane depolarization and the initiation of various intracellular signaling cascades.[1][2] These receptors are widely expressed throughout the body and are implicated in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain perception, making them attractive targets for drug development.[3][4]

This technical guide provides a comprehensive overview of this compound as a P2X receptor agonist, summarizing its known effects, presenting available quantitative data, and detailing experimental protocols for its characterization.

Chemical Properties of this compound

This compound is a derivative of ATP with a bromine atom substituted at the 8th position of the adenine ring. This modification influences its interaction with P2X receptors.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BrN₅O₁₃P₃ |

| Molecular Weight | 586.08 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water |

Quantitative Data: Potency of this compound at P2X Receptors

Quantitative data on the potency and efficacy of this compound across all P2X receptor subtypes are limited in the publicly available scientific literature. The most well-documented activity is on the P2X receptors present in guinea pig urinary bladder smooth muscle, which are known to be predominantly of the P2X1 subtype.

A seminal study by Howson et al. (1988) provides the most direct quantitative measure of this compound's potency on this tissue.

| Agonist | Preparation | Potency (pD₂)¹ | Relative Potency (ATP = 1) |

| ATP | Guinea pig urinary bladder strips | 5.30 ± 0.05 | 1 |

| This compound | Guinea pig urinary bladder strips | 4.58 ± 0.06 | 0.19 |

¹pD₂ is the negative logarithm of the EC₅₀ value.

One study reports an IC₅₀ value for the cytotoxic effect of this compound on multiple myeloma cells. While this is not a direct measure of P2X receptor agonism, it provides a datapoint on its biological activity.

| Cell Line | Effect | IC₅₀ (µM) |

| Multiple Myeloma Cells | Cytotoxicity | 23.1 |

P2X Receptor Signaling Pathway

Activation of P2X receptors by an agonist such as this compound initiates a canonical signaling pathway leading to various cellular responses. The primary event is the opening of the ion channel, allowing for cation influx.

Caption: Canonical P2X receptor signaling pathway activated by an agonist.

Experimental Protocols

Characterizing the activity of this compound at P2X receptors typically involves electrophysiological and calcium imaging techniques.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure ion channel currents in response to agonist application in cells expressing P2X receptors.

Caption: Experimental workflow for electrophysiological recording.

Methodology:

-

Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the P2X receptor subtype of interest.

-

Solutions:

-

External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with NaOH).

-

-

Recording:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

Record baseline current in the external solution.

-

Rapidly apply this compound at various concentrations using a computer-controlled perfusion system.

-

Record the resulting inward current.

-

Wash out the agonist with the external solution to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each concentration of this compound.

-

Construct a concentration-response curve and calculate the EC₅₀ value.

-

Analyze the kinetics of channel activation and desensitization.

-

Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2X receptor activation.

Caption: Experimental workflow for calcium imaging.

Methodology:

-

Cell Preparation: Seed cells expressing the P2X receptor of interest onto glass-bottom dishes or 96-well plates.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological salt solution (e.g., HBSS).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove extracellular dye.

-

-

Imaging:

-

Mount the cells on a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Record baseline fluorescence.

-

Add this compound at various concentrations to the cells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence for each concentration of this compound.

-

Plot the fluorescence change against the agonist concentration to generate a concentration-response curve and determine the EC₅₀.

-

Conclusion

This compound is a valuable tool for studying P2X receptors, particularly in preparations where P2X1 is the predominant subtype, such as the guinea pig urinary bladder. Its utility as a selective agonist for other P2X receptor subtypes is less clear due to a lack of comprehensive publicly available data. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the activity of this compound and other P2X receptor modulators. Future research is warranted to fully elucidate the pharmacological profile of this compound across the entire family of P2X receptors, which could aid in the development of more selective therapeutic agents targeting these important ion channels.

References

An In-depth Technical Guide to the Function of 8-Bromo-ATP in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling. By virtue of the bromine substitution at the 8th position of the adenine ring, this compound exhibits altered conformational preferences and resistance to degradation, making it a selective agonist for certain purinergic receptors. This guide provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on its interactions with P2X and P2Y receptors. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates. This document is intended to be a core resource for researchers and professionals in drug development investigating the multifaceted roles of purinergic signaling in health and disease.

Introduction to this compound

This compound is a non-hydrolyzable analog of ATP, a ubiquitous extracellular signaling molecule. The presence of the bulky bromine atom at the C8 position of the purine ring favors the syn conformation of the glycosidic bond, which influences its binding affinity and activity at various ATP-binding sites, including purinergic receptors and certain enzymes. This characteristic distinguishes it from the endogenous ligand ATP, which predominantly exists in the anti conformation.

Its primary utility in cellular signaling research stems from its ability to selectively activate specific subtypes of purinergic receptors, which are broadly classified into two families: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[1] this compound's resistance to enzymatic degradation by ectonucleotidases ensures a more sustained and localized signaling effect in experimental systems.

Pharmacological Profile of this compound

This compound primarily functions as an agonist at purinergic P2X receptors and has also been shown to act on certain P2Y receptor subtypes.[2][3] Its pharmacological effects are concentration-dependent and can vary across different cell types and tissues depending on the expression profile of purinergic receptor subtypes.

Quantitative Data

The following table summarizes the known quantitative parameters of this compound's activity.

| Target/Effect | Cell Type/System | Parameter | Value | Reference |

| Cytotoxicity | Multiple Myeloma Cells | IC50 | 23.1 µM | [3] |

| P2Y2 Receptor Agonism | Recombinant systems | EC50 | 23.0 µM | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by activating P2X and P2Y receptors, which in turn initiate distinct downstream signaling cascades.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding to an agonist like this compound, undergo a conformational change to open a non-selective cation channel.[4] This leads to the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions, resulting in membrane depolarization and an increase in intracellular calcium concentration.[5] This rapid influx of ions can trigger a variety of cellular responses, including neurotransmission, muscle contraction, and inflammatory mediator release.[6]

P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists such as this compound, couple to various G proteins to initiate intracellular signaling cascades.[7] For instance, the P2Y2 receptor, a known target of this compound, typically couples to Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a wide range of cellular responses, including cell proliferation, differentiation, and secretion.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate purinergic signaling.

Cell Viability/Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as multiple myeloma cells, using an ATP-based luminescence assay.[9][10]

Workflow:

Methodology:

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM.

-

Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 5 days) at 37°C in a humidified incubator with 5% CO₂.

-

ATP Measurement:

-

Equilibrate the plate to room temperature.

-

Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, typically in cells expressing P2Y receptors.[9][11]

Workflow:

Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing the P2Y2 receptor) onto a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the physiological salt solution to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

-

Record the baseline fluorescence for 10-20 seconds.

-

Add a solution of this compound at various concentrations (e.g., ranging from 1 µM to 100 µM) to the wells.

-

Continue to record the fluorescence intensity for several minutes to capture the transient calcium response.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to calculate the fluorescence ratio (ΔF/F₀), which is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence ratio against the log of the this compound concentration to determine the EC50 value.

Electrophysiology (Patch-Clamp) Assay

This protocol is for recording ion channel activity in response to this compound in cells expressing P2X receptors using the whole-cell patch-clamp technique.[12][13]

Methodology:

-

Cell Preparation: Culture cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with a P2X subtype) on glass coverslips.

-

Electrophysiological Recording:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4).

-

Pull patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., containing in mM: 147 KCl, 10 HEPES, 10 EGTA, pH 7.2).

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the membrane potential at a negative potential (e.g., -60 mV).

-

-

Drug Application: Apply this compound at various concentrations to the cell using a rapid solution exchange system.

-

Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Data Analysis: Measure the peak amplitude of the inward current at each concentration of this compound. Normalize the currents to the maximal response and plot them against the log of the this compound concentration to determine the EC50 value.

Applications in Drug Discovery and Research

This compound serves as a critical tool for:

-

Target Validation: Confirming the role of specific P2X and P2Y receptor subtypes in cellular and physiological processes.

-

High-Throughput Screening (HTS): As a stable agonist in HTS campaigns to identify novel antagonists or allosteric modulators of purinergic receptors.[14]

-

Structure-Activity Relationship (SAR) Studies: As a reference compound in SAR studies to guide the design of more potent and selective purinergic receptor ligands.

-

Functional Characterization: Elucidating the downstream signaling pathways and cellular consequences of activating specific purinergic receptor subtypes.

Conclusion

This compound is a versatile and valuable pharmacological tool for the investigation of purinergic signaling. Its distinct properties as a stable ATP analog with a preference for the syn conformation allow for the selective activation of certain P2X and P2Y receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to unravel the complex roles of purinergic signaling in various physiological and pathological contexts. Further characterization of its pharmacological profile across all purinergic receptor subtypes and other ATP-binding proteins will continue to enhance its utility in advancing our understanding of cellular signaling.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between actomyosin and 8-substituted ATP analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 8. researchgate.net [researchgate.net]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of ATPases--a multi-disciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-ATP: A Technical Guide to its Role as a Non-Hydrolyzable ATP Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that has become an invaluable tool in biochemical and pharmacological research. Its utility stems from its modified structure, which confers resistance to hydrolysis by many ATP-metabolizing enzymes while retaining the ability to bind to ATP-binding sites. This unique property allows researchers to investigate the roles of ATP in various biological processes without the confounding effects of its rapid enzymatic degradation. This technical guide provides an in-depth overview of this compound, focusing on its characteristics as a non-hydrolyzable ATP analog, its applications in studying purinergic signaling and enzyme kinetics, and detailed protocols for its use in key experimental assays.

The "Non-Hydrolyzable" Nature of this compound: A Nuanced Perspective

While often referred to as a "non-hydrolyzable" ATP analog, it is crucial to understand that this term is relative. This compound exhibits significantly greater resistance to enzymatic hydrolysis compared to ATP, particularly by ectonucleotidases that rapidly degrade extracellular ATP. This stability makes it an excellent tool for studying processes mediated by extracellular ATP, such as purinergic receptor activation.

However, this compound is not entirely inert. Certain intracellular enzymes, including some ATPases, can interact with and even be modulated by this compound. For instance, studies have shown that this compound can bind to the catalytic site of phosphorylated sarcoplasmic reticulum Ca2+-ATPase and, in some conditions, even accelerate its dephosphorylation[1]. This interaction underscores the importance of context when considering its "non-hydrolyzable" property. The bulky bromine atom at the 8-position of the adenine ring sterically hinders the conformational changes required for hydrolysis by many, but not all, ATPases and kinases.

Applications in Purinergic Receptor Research

This compound is widely used as an agonist for purinergic receptors, which are broadly classified into P2X and P2Y families.

P2X Receptors

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP, leading to the influx of cations like Na+ and Ca2+. This compound is a known agonist for several P2X receptor subtypes.[1][2] Its stability in the extracellular space allows for sustained receptor activation, facilitating the study of downstream signaling events.

P2Y Receptors

P2Y receptors are G-protein coupled receptors (GPCRs) that are also activated by extracellular nucleotides. This compound has been shown to be an agonist for certain P2Y receptor subtypes, such as P2Y2 and P2Y11. The activation of these receptors by this compound can initiate various intracellular signaling cascades, depending on the G-protein to which the receptor is coupled.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data regarding the interaction of this compound with various biological targets. This data is essential for designing experiments and interpreting results.

| Target | Parameter | Value | Cell/System Type | Reference |

| Multiple Myeloma Cells | IC50 | 23.1 µM | MM.1s cells | [1] |

| Guinea Pig Bladder Strips | Potency | 0.19-fold of ATP | Isolated tissue | |

| P2Y2 Receptor | EC50 | ~23 µM | Recombinant expression | |

| P2Y11 Receptor | EC50 | ~17 µM | Recombinant expression |

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, such as cell type, assay format, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Cytotoxicity Assay Using an ATP-Based Luminescence Assay

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line, such as the multiple myeloma cell line MM.1s.

Materials:

-

MM.1s multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in sterile water)

-

96-well white opaque tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed MM.1s cells in a 96-well white opaque plate at a density of 1 x 10^4 cells per well in 90 µL of complete RPMI-1640 medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 10 µL of each dilution to the respective wells to achieve final concentrations ranging from 1 µM to 100 µM. Include wells with vehicle control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Measurement: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Subtract the average luminescence of the background wells (medium only) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for P2X Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for P2X receptors using a radiolabeled ATP analog, such as [³H]α,β-methylene ATP.

Materials:

-

Cell membranes prepared from cells overexpressing the P2X receptor of interest

-

[³H]α,β-methylene ATP (Radioligand)

-

This compound (Unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash buffer (ice-cold binding buffer)

-

96-well filter plates with glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

-

Non-specific binding control (e.g., a high concentration of a known P2X antagonist like suramin)

Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

-

Total Binding: 50 µL of radioligand at a fixed concentration (typically at or below its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

-

Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

-

Ki Calculation: Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which this compound is involved can greatly aid in understanding its mechanism of action and in designing experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

P2X Receptor Signaling Pathway

P2Y11 Receptor Signaling Pathway

Experimental Workflow: Kinase Inhibitor Screening

Conclusion

This compound is a versatile and powerful tool for researchers in various fields of life sciences and drug discovery. Its resistance to hydrolysis, coupled with its ability to act as an agonist at specific purinergic receptors, allows for the detailed investigation of ATP-mediated signaling pathways and the characterization of ATP-binding proteins. By providing a comprehensive overview of its properties, quantitative data, and detailed experimental protocols, this guide aims to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.

References

An In-depth Technical Guide to Initial Exploratory Studies Using 8-Bromo-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a brominated analog of adenosine 5'-triphosphate (ATP) that has emerged as a valuable tool in a variety of initial exploratory studies. Its unique properties, including its resistance to some ATP-hydrolyzing enzymes and its ability to act as an agonist at specific purinergic receptors, make it a versatile molecule for investigating ATP-dependent processes, signaling pathways, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Applications and Quantitative Data

This compound has been primarily utilized in three main areas of research: as a P2X receptor agonist, in studies of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), and as a cytotoxic agent against multiple myeloma cells.

P2 Receptor Agonism

This compound acts as an agonist for P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[1] While comprehensive data on its affinity and potency across all P2X subtypes is still emerging, it has been shown to elicit responses in various cell types expressing these receptors.[1]

| Parameter | Value | Receptor Subtype(s) | Cell Type/System | Reference |

| EC50 | 58.9 µM (for ATP) | P2X2 (or heteromultimers) | Rat Major Pelvic Ganglia Neurons | [2] |

| EC50 | 0.5 µM (for ATP) | P2X3 | Recombinant | [3] |

| EC50 | 0.2 - 10 µM (for ATP) | P2X4 | Various | [4] |

| EC50 | ≥ 1 mM (for ATP) | P2X7 | Various | [5] |

Modulation of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

This compound has been instrumental in elucidating the regulatory mechanisms of SERCA, a critical enzyme in calcium homeostasis. It has been shown to bind with high affinity to the catalytic site of the phosphorylated ATPase and accelerate its dephosphorylation, a key step in the calcium transport cycle.[6][7] This effect is observed at concentrations in the range of 0.01-0.1 mM.[6]

Cytotoxicity in Multiple Myeloma

Exploratory studies have demonstrated the cytotoxic potential of this compound against multiple myeloma cell lines. This effect is dose-dependent and has been quantified with a specific IC50 value.[1][8][9]

| Parameter | Value | Cell Line | Reference |

| IC50 | 23.1 µM | MM.1s | [1][8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Cytotoxicity Assay in Multiple Myeloma Cells (XTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of this compound on the MM.1s multiple myeloma cell line using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[10][11][12][13]

Materials:

-

MM.1s cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution prepared in sterile PBS or culture medium)

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MM.1s cells in RPMI-1640 medium.

-

Harvest cells in the logarithmic growth phase and determine cell viability and count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 2 x 10⁵ cells per well in a final volume of 100 µL of culture medium.

-

Include control wells with medium only (for blank measurements) and wells with untreated cells (for vehicle control).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

-

Add the this compound dilutions to the respective wells. For the vehicle control wells, add the same volume of the solvent used to dissolve the this compound.

-

Incubate the plate for the desired treatment period (e.g., 5 days).[1]

-

-

XTT Assay:

-

Following the incubation period, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 to 18 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to reduce the XTT to a colored formazan product.[10]

-

After incubation, gently shake the plate to evenly distribute the color.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength above 650 nm is recommended.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: SERCA ATPase Activity Assay (Malachite Green Assay)

This protocol describes a method to measure the effect of this compound on the ATPase activity of SERCA using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi).[14][15][16][17]

Materials:

-

Purified SERCA vesicles or microsomes

-

Assay Buffer (e.g., 100 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1.1 mM CaCl₂ to yield a desired free Ca²⁺ concentration)

-

This compound

-

Malachite Green Reagent (freshly prepared)

-

Phosphate Standard solution

-

Microplate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and purified SERCA at a suitable concentration.

-

Prepare different concentrations of this compound in the assay buffer.

-

In a microplate, add the SERCA preparation to the wells.

-

To initiate the reaction, add the this compound solutions to the wells. Include a control without this compound (basal activity) and a blank without enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Color Development:

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the ATPase reaction.

-

Incubate at room temperature for approximately 30 minutes to allow for color development.[18]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored complex at a wavelength between 600 and 660 nm (typically 620 nm).[18]

-

Prepare a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

-

Calculate the specific activity of SERCA (e.g., in nmol Pi/min/mg protein) in the presence of different concentrations of this compound.

-

Plot the ATPase activity against the this compound concentration to determine its effect on SERCA activity.

-

Protocol 3: Smooth Muscle Contraction/Relaxation Assay

This protocol details the procedure for studying the effect of this compound on the contractility of smooth muscle tissue strips using an isolated organ bath system.[19][20][21][22]

Materials:

-

Smooth muscle tissue (e.g., guinea pig bladder, rat aorta)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound

-

Contractile agonist (e.g., phenylephrine, KCl)

-

Isolated organ bath system with isometric force transducers and data acquisition software

Procedure:

-

Tissue Preparation:

-

Dissect the smooth muscle tissue into strips of appropriate size.

-

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.

-

-

Experimental Procedure:

-

To study relaxation, first pre-contract the tissue strips with a contractile agonist (e.g., phenylephrine or KCl) to a stable plateau.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension after each addition.

-

To study contraction, add cumulative concentrations of this compound to the equilibrated, non-contracted tissue strips.

-

-

Data Analysis:

-

For relaxation studies, express the relaxation response as a percentage of the pre-contraction induced by the agonist.

-

For contraction studies, express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

-

Construct concentration-response curves and calculate EC50 or IC50 values for this compound.

-

Signaling Pathways and Visualizations

This compound can initiate several signaling cascades, primarily through its action on P2X receptors. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Caption: Activation of P2X receptors by this compound.

The binding of this compound to P2X receptors leads to the opening of their intrinsic ion channels, resulting in an influx of cations like Na⁺ and Ca²⁺. This influx causes membrane depolarization and triggers various downstream cellular responses.

Caption: Regulation of the SERCA pump cycle by this compound.

This compound accelerates the dephosphorylation of the E2-P state of the SERCA pump, a rate-limiting step in the cycle, thereby enhancing the overall rate of calcium transport.[6]

Caption: Experimental workflow for this compound cytotoxicity assay.

This workflow illustrates the key steps involved in assessing the cytotoxic effects of this compound on multiple myeloma cells using the XTT assay.

Conclusion